4-{[(3E)-6-chloro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-ylidene]methyl}benzonitrile
Description
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Properties
IUPAC Name |
4-[(E)-(6-chloro-4-oxothiochromen-3-ylidene)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNOS/c18-14-5-6-16-15(8-14)17(20)13(10-21-16)7-11-1-3-12(9-19)4-2-11/h1-8H,10H2/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDJJPMWAAJOPN-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)C#N)C(=O)C3=C(S1)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C/C2=CC=C(C=C2)C#N)/C(=O)C3=C(S1)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(3E)-6-chloro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-ylidene]methyl}benzonitrile is a complex organic molecule that features a unique structure combining a benzothiopyran core with various functional groups, including a chloro substituent and a nitrile group. This structural diversity suggests potential biological activities that warrant detailed investigation.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound contains several notable features:
- A benzothiopyran ring, which is known for its diverse biological activities.
- A chloro group that may enhance biological interactions.
- An oxo group that can participate in various chemical reactions.
- A nitrile group that often contributes to the compound's reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential therapeutic applications. The following table summarizes some of the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3,4-dihydro-4-oxo-1H-benzothiopyran | Similar benzothiopyran core but lacks nitrile group | Antimicrobial |
| Benzothiopyran derivatives | Varying substitutions on the benzothiopyran structure | Antitumor, anti-inflammatory |
| 6-Chlorobenzothiopyran | Chlorine substitution similar to the target compound | Potentially similar biological activities |
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological properties compared to simpler derivatives. This combination could lead to novel therapeutic applications.
Research indicates that compounds containing benzothiopyran structures often exhibit mechanisms such as:
- Antioxidant Activity : The presence of the oxo and chloro groups may enhance the compound's ability to scavenge free radicals.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Antitumor Effects : Some benzothiopyran derivatives have demonstrated cytotoxicity against cancer cell lines, indicating possible antitumor activity.
Case Studies and Research Findings
Recent studies have investigated the biological effects of related compounds. For instance:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiopyran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones for certain derivatives, suggesting a promising avenue for developing new antibiotics.
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines (e.g., HeLa and MCF7) showed that some benzothiopyran derivatives exhibit dose-dependent cytotoxic effects, with IC50 values indicating effective concentrations for further development.
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds might induce apoptosis in cancer cells through mitochondrial pathways, thereby providing insights into their potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
